Product packaging for 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine(Cat. No.:)

2-(2-(Aziridin-1-yl)ethoxy)pyrimidine

Cat. No.: B11918425
M. Wt: 165.19 g/mol
InChI Key: RAYPQJSFKVJKLD-UHFFFAOYSA-N
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Description

2-(2-(Aziridin-1-yl)ethoxy)pyrimidine is a synthetically designed hybrid molecule that incorporates two pharmaceutically significant motifs: an aziridine ring and a pyrimidine heterocycle. The aziridine group is a well-known pharmacophore in medicinal chemistry, recognized for its ability to interact with DNA. Aziridine-containing compounds, such as the chemotherapeutic agent Mitomycin C, are established alkylating agents that can induce DNA damage, leading to the inhibition of cancer cell proliferation . The pyrimidine scaffold is a fundamental building block of nucleic acids and is prevalent in a vast array of bioactive molecules with diverse applications in drug discovery, including as anticancer, anti-infective, and anti-inflammatory agents . The strategic combination of these two rings in a single molecule creates a versatile chemical entity with significant potential for research, particularly in the development of new anticancer therapies and the synthesis of more complex nitrogen-containing heterocycles. Its structure is amenable to further chemical modification, making it a valuable building block for medicinal chemists exploring structure-activity relationships. Researchers can utilize this compound as a key intermediate in organic synthesis or as a core scaffold for probing biological mechanisms. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B11918425 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-[2-(aziridin-1-yl)ethoxy]pyrimidine

InChI

InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)12-7-6-11-4-5-11/h1-3H,4-7H2

InChI Key

RAYPQJSFKVJKLD-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCOC2=NC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 2 2 Aziridin 1 Yl Ethoxy Pyrimidine and Its Analogues

Strategies for Aziridine (B145994) Ring Construction within Ethoxy-Linked Pyrimidine (B1678525) Systems

A primary strategy involves the initial synthesis of a pyrimidine derivative containing a 2-(2-hydroxyethoxy) or a related side chain, which is then converted to the aziridine.

Direct aziridination of an alkene precursor is a powerful method for the formation of the aziridine ring. In the context of synthesizing 2-(2-(aziridin-1-yl)ethoxy)pyrimidine, this would involve a precursor such as 2-(vinyloxy)pyrimidine. While specific examples for this exact substrate are not prevalent in the literature, the general principles of nitrene addition to alkenes are well-established. wikipedia.org

Catalytic systems, often involving transition metals, are employed to generate a nitrene equivalent that then adds to a double bond. For instance, the reaction of an alkene with a nitrene precursor in the presence of a suitable catalyst can yield an aziridine. organic-chemistry.org

A hypothetical synthetic route could involve the reaction of 2-(vinyloxy)pyrimidine with a nitrene source like a sulfonyl azide (B81097) in the presence of a copper or rhodium catalyst. The choice of catalyst and reaction conditions would be crucial to ensure the stability of the pyrimidine ring and the ethoxy linkage.

A more common and often more controlled method for aziridine synthesis is through intramolecular cyclization. This approach typically starts with a 2-(2-aminoethoxy)pyrimidine derivative that has a leaving group on the adjacent carbon. The intramolecular nucleophilic substitution then forms the three-membered aziridine ring. baranlab.org

This can be achieved by starting with 2-(2-aminoethanol) and a suitable pyrimidine precursor. The amino alcohol can be attached to the pyrimidine ring via an ether linkage, and then the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. Subsequent treatment with a base would induce the intramolecular cyclization to form the aziridine ring. baranlab.orgresearchgate.net

For example, 2-chloropyrimidine (B141910) can be reacted with 2-aminoethanol to form 2-(2-(2-hydroxyethylamino))pyrimidine. The hydroxyl group can then be sulfonylated, and subsequent base-mediated cyclization would yield the N-substituted aziridine attached to the pyrimidine ring.

Strategies for Pyrimidine Ring Construction within Ethoxy-Linked Aziridine Systems

An alternative synthetic strategy involves the pre-formation of the aziridinyl-ethoxy moiety, which is then used to construct the pyrimidine ring.

The Pinner synthesis is a classic method for pyrimidine formation, involving the condensation of an amidine with a β-dicarbonyl compound or its equivalent. slideshare.netnih.gov In this context, a key intermediate would be an amidine derivative containing the 2-(aziridin-1-yl)ethoxy group.

For instance, one could synthesize an N-(2-(aziridin-1-yl)ethoxy)formamidine and react it with a suitable three-carbon component like malondialdehyde or a β-ketoester to form the pyrimidine ring. The stability of the aziridine ring under the cyclocondensation conditions would be a critical factor to consider. DFT calculations can be employed to predict the regiochemistry of such cyclocondensation reactions. nih.gov

A variety of pyrimidine derivatives can be synthesized through cyclocondensation reactions. youtube.comresearchgate.netmdpi.com The choice of precursors and reaction conditions allows for the introduction of various substituents onto the pyrimidine ring. nih.govresearchgate.net

Multicomponent reactions (MCRs) offer an efficient approach to building complex molecules in a single step. organic-chemistry.orgrsc.orgnih.govmdpi.com An MCR for the synthesis of this compound could potentially involve the reaction of a compound containing the aziridinyl-ethoxy group, an ammonia (B1221849) source, and a suitable carbonyl compound.

For example, a sustainable iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, which could be adapted for this purpose. organic-chemistry.org Similarly, iodine-catalyzed multicomponent syntheses have been developed for pyrimidine-linked structures. nih.gov The development of stereoselective multicomponent reactions involving aziridines is also an active area of research. nih.gov Visible light-promoted MCRs also present a green chemistry approach. nih.gov

Formation of the Ethoxy Linkage: Etherification and Intermolecular Coupling Methodologies

The formation of the ether linkage between the pyrimidine ring and the aziridinyl-ethanol moiety is a key step that can be performed at different stages of the synthesis.

A common method is the Williamson ether synthesis, which involves the reaction of a pyrimidine with a leaving group at the 2-position (e.g., 2-chloropyrimidine) with 2-(aziridin-1-yl)ethanol in the presence of a base. The alkoxide of 2-(aziridin-1-yl)ethanol would act as the nucleophile, displacing the chloride from the pyrimidine ring. chemicalbook.com

Alternatively, one-pot etherification procedures have been developed for pyrimidines, which could be adapted for this synthesis. nih.gov These methods often involve in situ activation of the pyrimidine ring. The reaction of 2-chloropyrimidines with alkoxides is a typical SNAr displacement reaction. nih.gov

Positional and Constitutional Isomerism in Analogous Compounds

The synthesis of this compound is accompanied by the potential formation of various positional and constitutional isomers. Understanding the factors that control the formation of these isomers is critical for ensuring the desired product's purity and yield.

Positional Isomerism on the Pyrimidine Ring:

The pyrimidine ring offers multiple sites for substitution. In a typical synthetic approach starting from a dihalopyrimidine, the regioselectivity of the nucleophilic aromatic substitution (SNAr) is a key consideration. wuxiapptec.comthieme-connect.com For instance, in 2,4-dichloropyrimidine (B19661), the C4 position is generally more susceptible to nucleophilic attack than the C2 position. wuxiapptec.com However, this selectivity can be influenced by the presence of other substituents on the ring. Electron-donating groups at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

This leads to the potential for forming positional isomers where the ethoxy-aziridine moiety is attached to different carbon atoms of the pyrimidine ring, such as 4-(2-(aziridin-1-yl)ethoxy)pyrimidine or 5-(2-(aziridin-1-yl)ethoxy)pyrimidine. The synthesis of the 5-substituted isomer would require a different starting material, such as a 5-halopyrimidine, as electrophilic substitution on the pyrimidine ring typically occurs at the 5-position, which is less electron-deficient. oup.combeilstein-journals.org

Table 1: Potential Positional Isomers of (Aziridin-1-yl)ethoxy-pyrimidine

Isomer NameStructurePoint of Attachment on Pyrimidine Ring
This compoundC2
4-(2-(Aziridin-1-yl)ethoxy)pyrimidineC4
5-(2-(Aziridin-1-yl)ethoxy)pyrimidineC5

Constitutional Isomerism in the Side Chain:

Isomerism can also exist within the side chain. For example, instead of a 2-(aziridin-1-yl)ethoxy group, a constitutional isomer could be 1-(2-(pyrimidin-2-yloxy)ethyl)aziridine. The synthetic routes to these isomers would be distinct. The target compound is likely synthesized via a Williamson ether synthesis, reacting a pyrimidine alkoxide with a 1-(2-haloethyl)aziridine or by reacting 2-halopyrimidine with 2-(aziridin-1-yl)ethanol. libretexts.orgmasterorganicchemistry.comjk-sci.commasterorganicchemistry.comlibretexts.org

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of this compound and its analogues, offering improvements in efficiency, selectivity, and sustainability.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govorganic-chemistry.orgchemspider.comresearchgate.netnih.gov The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of both pyrimidine and aziridine heterocycles. For instance, the condensation reactions involved in forming the pyrimidine ring and the nucleophilic substitution for introducing the ethoxy side chain can be expedited under microwave conditions. organic-chemistry.orgnih.gov Similarly, the synthesis of aziridines from 1,2-amino alcohols or the ring expansion of aziridines can be efficiently promoted by microwave heating. beilstein-journals.orgbeilstein-archives.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 2-Anilinopyrimidine Derivative

MethodReaction TimeYieldReference
Conventional HeatingSeveral hoursGood nih.gov
Microwave Irradiation15-30 minutesGood to Excellent chemspider.comnih.gov

Flow Chemistry and Continuous Processing Approaches

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, continuous production. libretexts.orgcore.ac.uk The synthesis of this compound could be adapted to a flow process. For example, the formation of the aziridine ring from a 1,2-amino alcohol can be performed in a flow reactor, followed by a telescoped reaction where the in-situ generated aziridine reacts with a pyrimidine derivative in a subsequent flow module. core.ac.uk Electrochemical flow methods have also been developed for the aziridination of alkenes, which could be a potential route to the aziridine precursor. oup.com

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. thieme-connect.comresearchgate.netle.ac.uknih.govacs.orgorgchemres.orgnih.govmdpi.com For the synthesis of the target compound, several green approaches can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. researchgate.netorgchemres.orgnih.gov

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst, thus reducing waste and cost. researchgate.netacs.org

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the final product, minimizing intermediate isolation steps and solvent usage. researchgate.net

Energy Efficiency: Employing energy-efficient techniques like ultrasound or microwave-assisted synthesis. thieme-connect.comresearchgate.netacs.org

Stereoselective Synthesis and Control of Chiral Centers within the Aziridine Moiety

The aziridine ring in this compound can contain chiral centers, particularly if the aziridine is substituted. The stereoselective synthesis of these chiral aziridines is a significant area of research, as the stereochemistry can have a profound impact on the biological activity of the final molecule.

Several strategies have been developed for the stereocontrolled synthesis of aziridines:

From Chiral Precursors: Starting from enantiomerically pure amino alcohols allows for the synthesis of chiral aziridines with defined stereochemistry. researchgate.netnih.gov

Asymmetric Catalysis: The use of chiral catalysts in aziridination reactions of alkenes is a powerful method for establishing stereocenters with high enantioselectivity. wuxiapptec.comnih.govacs.orgnih.govnih.govrsc.orgacs.org Various transition metal complexes, including those of rhodium, copper, and manganese, have been employed for this purpose. wuxiapptec.comnih.govrsc.orgacs.org

Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen or another part of the molecule can direct the stereochemical outcome of the aziridination reaction or subsequent ring-opening reactions. le.ac.ukacs.orgnih.govacs.org

The choice of method depends on the specific substitution pattern of the desired aziridine. The stereochemical integrity of the aziridine ring during its incorporation into the final molecule is a critical aspect that must be carefully managed. le.ac.uknih.govacs.orgnih.govacs.org

Spectroscopic and Structural Elucidation of 2 2 Aziridin 1 Yl Ethoxy Pyrimidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of 2-(2-(aziridin-1-yl)ethoxy)pyrimidine provides a unique fingerprint of its proton environments. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are used to assign each proton to its specific position within the molecule.

Pyrimidine (B1678525) Ring Protons: The protons on the pyrimidine ring typically appear in the aromatic region of the spectrum. Their exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the ethoxy substituent.

Ethoxy Group Protons: The two methylene (B1212753) groups of the ethoxy linker give rise to distinct signals. The protons of the methylene group adjacent to the pyrimidine ring (OCH₂) are expected to be deshielded and appear at a lower field compared to the methylene group adjacent to the aziridine (B145994) ring (NCH₂). The coupling between these two non-equivalent methylene groups would likely result in triplet or more complex multiplet patterns.

Aziridine Ring Protons: The protons on the three-membered aziridine ring are typically shielded and appear at a higher field (upfield) in the spectrum. Due to the strained nature of the ring, the protons on the same carbon atom can be diastereotopic, leading to more complex splitting patterns.

A representative, though generalized, ¹H NMR data table for a pyrimidine derivative is presented below. nih.gov It is important to note that specific chemical shifts and coupling constants for this compound would need to be determined experimentally.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine-H7.50 - 8.50m3H
O-CH₂4.20 - 4.50t2H
N-CH₂ (ethoxy)2.80 - 3.10t2H
Aziridine-H1.50 - 2.50m4H
Table 1: Representative ¹H NMR Data for a Pyrimidine Derivative. Note: This is an illustrative example; actual values for this compound may vary.

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal in the spectrum, and its chemical shift is indicative of its chemical environment.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate at low field due to the influence of the electronegative nitrogen atoms. The carbon atom attached to the ethoxy group (C-O) will have a characteristic chemical shift.

Ethoxy Group Carbons: The two methylene carbons of the ethoxy linker will show distinct signals. The carbon atom bonded to the oxygen (O-CH₂) will be at a lower field than the carbon atom bonded to the nitrogen (N-CH₂).

Aziridine Ring Carbons: The carbon atoms of the strained aziridine ring will appear at a higher field compared to the other carbons in the molecule.

Below is an illustrative table of expected ¹³C NMR chemical shifts for a pyrimidine derivative. nih.gov

Carbon Assignment Chemical Shift (δ, ppm)
Pyrimidine-C (C-O)160 - 170
Pyrimidine-C110 - 160
O-CH₂60 - 70
N-CH₂ (ethoxy)40 - 50
Aziridine-C20 - 30
Table 2: Representative ¹³C NMR Data for a Pyrimidine Derivative. Note: This is an illustrative example; actual values for this compound may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity within the ethoxy chain and the coupling relationships between the pyrimidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. epfl.ch It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. epfl.ch HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups, such as the linkage of the ethoxy chain to the pyrimidine ring and the aziridine ring. youtube.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vandanapublications.comvandanapublications.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations from the pyrimidine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethoxy and aziridine groups would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

C-O stretching: A strong absorption band corresponding to the C-O-C ether linkage would be present in the 1000-1300 cm⁻¹ range.

C-N stretching: The C-N stretching vibrations of the aziridine ring and the ethoxy linker would appear in the 1000-1250 cm⁻¹ region.

Ring vibrations: The pyrimidine and aziridine rings will also exhibit characteristic ring stretching and bending vibrations.

A table summarizing the expected FT-IR absorption bands is provided below. researchgate.netijirset.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Pyrimidine C=N, C=CStretching1400 - 1600
Ether C-OStretching1000 - 1300
Amine C-NStretching1000 - 1250
Table 3: Expected FT-IR Absorption Bands for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. researchgate.netnih.gov In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. mdpi.com This is crucial for confirming the molecular formula of the compound.

The fragmentation of the protonated molecule in the mass spectrometer (MS/MS) would provide valuable structural information. Characteristic fragmentation pathways for pyrimidine derivatives often involve cleavage of the side chain and fragmentation of the heterocyclic ring system. nih.govsapub.org For this compound, fragmentation would likely occur at the ether linkage and involve the opening of the aziridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uzh.chlibretexts.org This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The pyrimidine ring in this compound acts as a chromophore. The UV-Vis spectrum would likely show absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.orgresearchgate.net

π → π transitions:* These are typically high-energy transitions and result in strong absorption bands at shorter wavelengths. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. researchgate.net These are generally lower in energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

X-ray Crystallography for Solid-State Structural Determination and Conformation

A comprehensive search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for the specific compound this compound or its direct derivatives. Consequently, detailed information regarding its solid-state structure, such as crystal system, space group, unit cell dimensions, and precise bond lengths and angles, remains undetermined.

The absence of experimental crystallographic data means that the definitive solid-state conformation of this compound has not been established. While computational modeling could provide theoretical insights into its likely spatial arrangement, these predictions would require validation through experimental X-ray analysis.

Further research involving the synthesis of a high-purity crystalline sample of this compound and its subsequent analysis by X-ray crystallography would be necessary to elucidate its precise three-dimensional structure and intermolecular interactions in the solid state. Such a study would provide invaluable information on the planarity of the pyrimidine ring, the orientation of the ethoxy and aziridine substituents, and any hydrogen bonding or other non-covalent interactions that govern the crystal packing.

Chemical Reactivity and Mechanistic Pathways of 2 2 Aziridin 1 Yl Ethoxy Pyrimidine

Reactivity of the Aziridine (B145994) Moiety: Ring Strain and Strain-Release Reactions

The aziridine ring is characterized by significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This inherent strain is the primary driver for its reactivity, as ring-opening reactions relieve this strain. clockss.orgillinois.edu The reactivity of the aziridine can be further tuned by the nature of the substituent on the nitrogen atom. clockss.orgmdpi.com

Nucleophilic Ring-Opening Reactions

The high ring strain energy of aziridines makes them susceptible to ring-opening by a wide variety of nucleophiles. mdpi.comnih.gov These reactions are a cornerstone of aziridine chemistry, providing a pathway to a diverse array of functionalized amine products. nih.govnih.gov The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the nature of the nucleophile. illinois.eduresearchgate.net

In the case of 2-(2-(aziridin-1-yl)ethoxy)pyrimidine, the aziridine nitrogen is attached to an ethoxy-pyrimidine group, which can be considered a non-activating group. Non-activated aziridines are generally less reactive towards nucleophiles compared to their activated counterparts which bear electron-withdrawing groups on the nitrogen. mdpi.comnih.govbaranlab.org However, they can still undergo ring-opening under appropriate conditions, often requiring activation. nih.gov

The ring-opening can proceed via an SN1 or SN2-like mechanism. youtube.com For non-activated aziridines, the reaction mechanism is often borderline between SN1 and SN2. baranlab.org The attack of a nucleophile can occur at either of the two carbon atoms of the aziridine ring.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Aziridines

NucleophileProduct TypeReference
AlcoholsVicinal amino alcohols nih.gov
Amines1,2-Diamines wikipedia.org
AzidesVicinal aminoazides nih.gov
Organolithium reagentsFunctionalized amines wikipedia.org
OrganocupratesFunctionalized amines wikipedia.org

Electrophilic Activation and Transformations of the Aziridine Nitrogen

The nitrogen atom of the aziridine ring possesses a lone pair of electrons and can therefore act as a nucleophile. However, its basicity is lower than that of acyclic aliphatic amines due to the increased s-character of the nitrogen's lone pair orbital. wikipedia.org Non-activated aziridines, such as the one in the title compound, can be activated by electrophiles. nih.gov This activation typically involves the formation of an aziridinium (B1262131) ion, which is a highly reactive intermediate that readily undergoes ring-opening by nucleophiles. nih.govresearchgate.net

Common electrophiles used for activation include alkyl halides and acyl halides. nih.gov For instance, reaction with an alkyl halide would lead to an N-alkylated aziridinium ion, which can then be attacked by a nucleophile. nih.gov This alkylative aziridine ring-opening provides a route to N-alkylated amine derivatives. nih.gov

Elimination Reactions Involving the Aziridine Ring

Elimination reactions involving the aziridine ring are also possible, often leading to the formation of alkenes. These reactions can be promoted by heat or photochemical conditions. youtube.com For example, the pyrolysis of aziridines can result in the extrusion of a nitrene and the formation of an alkene. youtube.com The specific conditions and the substitution pattern on the aziridine ring will determine the outcome of the elimination reaction.

Reactivity of the Pyrimidine (B1678525) Nucleus: Electrophilic and Nucleophilic Transformations

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. pitt.edulumenlearning.com However, due to the electron-deficient nature of the pyrimidine ring, it is generally deactivated towards electrophilic attack compared to benzene (B151609). fiveable.memasterorganicchemistry.com The reaction requires a powerful electrophile and often proceeds under harsh conditions. lumenlearning.com The presence of the 2-alkoxy group in this compound is expected to be an activating group, directing incoming electrophiles to the ortho and para positions relative to the alkoxy group. However, the deactivating effect of the two ring nitrogens is significant.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pitt.eduyoutube.com For pyrimidine systems, these reactions are not as straightforward as for benzene and often lead to a mixture of products or require specific catalytic systems. youtube.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

ReactionReagentsElectrophile
NitrationHNO₃, H₂SO₄NO₂⁺
HalogenationX₂, Lewis AcidX⁺
SulfonationSO₃, H₂SO₄SO₃
Friedel-Crafts AlkylationR-X, Lewis AcidR⁺
Friedel-Crafts AcylationRCOCl, Lewis AcidRCO⁺

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This is a key reaction for modifying the pyrimidine core. nih.govumich.edu The reaction proceeds via an addition-elimination mechanism, involving the formation of a stable intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the 2-alkoxy group can act as a leaving group in the presence of a strong nucleophile. nih.gov The ease of displacement of the alkoxy group can be influenced by the reaction conditions and the nature of the attacking nucleophile. researchgate.net For instance, amination of 2-alkoxypyrimidines can be achieved by reaction with amines, sometimes under acidic conditions or with microwave assistance. nih.govresearchgate.net The reactivity of 2-alkoxypyrimidines in SNAr reactions is often higher than that of the corresponding 2-halopyrimidines. nih.gov

Intramolecular SNAr reactions are also possible if a suitable nucleophile is present in the side chain. nih.gov For example, under certain conditions, the nitrogen of the aziridine ring or a derivative could potentially act as an intramolecular nucleophile, leading to cyclized products.

Functionalization and Derivatization at Pyrimidine Ring Positions

The pyrimidine ring, being an electron-deficient heterocycle, exhibits characteristic reactivity towards nucleophilic substitution, while electrophilic substitution is generally less favorable. The presence of the 2-alkoxy group influences the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. For instance, in related 2,4-dichloropyrimidine (B19661) systems, nucleophiles such as amines can selectively displace the chlorine atom at the C4 position. nih.gov This suggests that functionalization of the pyrimidine ring in the title compound could be achieved by first introducing a suitable leaving group.

Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring is challenging due to its electron-deficient character. However, such reactions, including nitration and halogenation, have been reported for certain pyrimidine derivatives, often requiring harsh conditions. growingscience.com The substitution pattern is influenced by the existing substituents. For instance, studies on halogenated pyrimidines show that the electronic and geometric structures are altered depending on the position and electronegativity of the substituent. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods allow for the functionalization of pyrimidine rings through various cross-coupling reactions. For example, Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at specific positions on the pyrimidine core, provided a suitable halide or triflate precursor is available. nih.gov

Radical Substitution: Research has shown that pyrimidine can be functionalized via radical substitution reactions. For example, the replacement of hydrogen atoms with hydroxyl (OH) or amino (NH2) groups can proceed through radical addition and subsequent elimination steps. rsc.org The energy barriers for these reactions depend on the substituent and the position on the ring. rsc.org

Reactivity of the Ethoxy Linker: Cleavage and Modification Reactions

The ethoxy linker provides a covalent connection between the reactive aziridine and the pyrimidine ring. Its cleavage represents a significant chemical transformation.

Acid-Catalyzed Cleavage: Ethers are known to undergo cleavage when treated with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group. masterorganicchemistry.comyoutube.com The subsequent step can follow either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the oxygen. wikipedia.orglibretexts.org Given the primary nature of the ethoxy carbon adjacent to the pyrimidine ring, an SN2 pathway is more likely at this position. libretexts.orgyoutube.com Cleavage would result in 2-hydroxypyrimidine (B189755) and a halo-functionalized aziridine derivative. It's important to note that aryl alkyl ethers, a related class of compounds, consistently yield a phenol (B47542) and an alkyl halide because the aromatic ring is not susceptible to SN2 attack. libretexts.orglibretexts.org

Thermal Rearrangement: Some 2- and 4-alkoxypyrimidines have been observed to undergo thermal rearrangement to their N-alkyl isomers. researchgate.net This presents a potential, though less common, reaction pathway for the title compound under thermal stress.

Regioselectivity and Stereoselectivity in Chemical Transformations of the Title Compound

The most significant aspect of regioselectivity in the reactions of this compound involves the opening of the strained aziridine ring.

Aziridine Ring-Opening: The aziridine ring is highly susceptible to nucleophilic ring-opening reactions due to its inherent ring strain (approximately 27 kcal/mol). acs.orgnih.gov These reactions can be catalyzed by acids or transition metals. nih.govmdpi.com

Regioselectivity: The site of nucleophilic attack on the aziridine ring is governed by both steric and electronic factors.

Under neutral or basic conditions (SN2-type), nucleophiles typically attack the less substituted carbon atom. youtube.com

Under acidic conditions , the reaction pathway can be more complex, often proceeding through an SN1-like mechanism. nih.govyoutube.com Protonation of the aziridine nitrogen activates the ring, and the nucleophile then attacks the carbon atom that can best stabilize a positive charge (the more substituted carbon). nih.govyoutube.com The regioselectivity can be influenced by the substituents on the ring. frontiersin.orgnih.gov For instance, studies on N-tosylaziridines showed that hydrofluorination occurred at the most substituted carbon. nih.gov

Stereoselectivity: The ring-opening of aziridines is often stereospecific. SN2-type reactions proceed with an inversion of configuration at the carbon center being attacked. acs.org The stereochemical outcome of acid-mediated openings can vary, but often results in inversion of configuration as well. nih.gov

Reaction Mechanisms and Kinetic Considerations for Key Transformations

The mechanisms of the key reactions of this compound are rooted in fundamental organic chemistry principles.

Mechanism of Aziridine Ring-Opening:

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the aziridine nitrogen, forming a highly reactive aziridinium ion. This is followed by nucleophilic attack. The transition state is thought to be between a pure SN1 and SN2 character. nih.govyoutube.com A free carbocation is unlikely due to the proximity of the nitrogen atom. nih.gov

Base-Catalyzed or Nucleophilic Mechanism: In the absence of an acid catalyst, a strong nucleophile directly attacks one of the ring carbons in a concerted SN2 displacement, breaking the carbon-nitrogen bond. youtube.com

Mechanism of Ether Cleavage: As detailed in section 4.3, acid-catalyzed ether cleavage involves initial protonation of the ether oxygen. masterorganicchemistry.com This is followed by nucleophilic attack by the counter-ion of the acid (e.g., Br⁻ or I⁻) on one of the adjacent carbon atoms. wikipedia.org The kinetics of this reaction are dependent on the strength of the acid and the nucleophilicity of the halide. wikipedia.org

Computational and Theoretical Investigations of Aziridine Pyrimidine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules, providing a good balance between accuracy and computational cost. researchgate.netnih.govbas.bg DFT calculations have been successfully applied to various pyrimidine (B1678525) derivatives to understand their molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov

Geometrical Optimization and Energetic Landscapes

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For pyrimidine derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p) have been shown to provide reliable optimized geometries. researchgate.netnih.gov For instance, a study on a pyrimidine derivative insecticide used the B3LYP/6-31G(d) level of theory to determine its stable geometry through a potential energy surface scan. sciensage.info

In the case of 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine, the geometry would be optimized to find the lowest energy conformation, considering the rotational freedom around the single bonds of the ethoxy linker and the puckering of the aziridine (B145994) ring. The energetic landscape would reveal the relative energies of different conformers and the transition states connecting them. A computational study on the reactivity of 2-(2-ethynylphenyl-X-)pyrimidines utilized molecular mechanics (MM) calculations for conformational analysis, which is a key aspect of understanding the energetic landscape. researchgate.net

Electronic Properties: HOMO-LUMO Gap and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. sciensage.info

For pyrimidine derivatives, the HOMO and LUMO energies can be calculated using DFT. sciensage.info These calculations help in understanding the charge transfer that can occur within the molecule. sciensage.info For example, in a study of a pyrimidine derivative insecticide, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. sciensage.info

Table 1: Representative Frontier Molecular Orbital Energies for Pyrimidine Derivatives

Compound Class HOMO (eV) LUMO (eV) Energy Gap (eV) Computational Method
Pyrimidine Derivative Insecticide Data not specified Data not specified Charge transfer indicated B3LYP/6-31G(d) sciensage.info

Molecular Modeling and Conformational Analysis of the Aziridine-Pyrimidine Scaffold

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For the aziridine-pyrimidine scaffold, molecular modeling is essential for understanding its three-dimensional structure and conformational flexibility. This is particularly important as the biological activity of a molecule is often dependent on its specific conformation.

Prediction of Molecular Properties and Reactivity Descriptors

Computational methods can predict a variety of molecular properties and reactivity descriptors that are crucial for understanding the chemical behavior of this compound.

Acid-Base Properties and pKa Estimation

The acid dissociation constant (pKa) is a critical parameter that describes the ionization state of a molecule at a given pH. nih.govsemanticscholar.org DFT calculations, in conjunction with solvent models, can be used to estimate pKa values. nih.govsemanticscholar.orgacs.org For pyrimidines, a quantitative structure-activity relationship (QSAR) approach using DFT at the B3LYP/6-31+G(d,p) level with an aqueous solvent model has shown excellent results in predicting pKa values. nih.govsemanticscholar.org The energy difference between the parent compound and its dissociated form is a key parameter in these calculations. nih.govsemanticscholar.org

For this compound, the nitrogen atoms in the pyrimidine and aziridine rings are potential sites of protonation. Computational methods can predict the pKa for the protonation of these nitrogen atoms, which is crucial for understanding the molecule's behavior in biological systems. Studies on pyridine (B92270) derivatives have demonstrated the successful application of DFT methods like WB97XD and B3LYP for pKa determination. bas.bg

Table 2: Computational Methods for pKa Estimation of Heterocyclic Compounds

Compound Class Computational Method Basis Set Key Finding
Pyrimidines DFT (B3LYP) with SM8 solvent model 6-31+G(d,p) Excellent correlation for pKa prediction nih.govsemanticscholar.org
Pyridine Derivatives DFT (WB97XD, M062X, B3LYP) 6-31+G(d,p), 6-311++G(d,p) WB97XD/6-31+G(d,p) in water gave the most accurate pKa values bas.bg

Molecular Electrostatic Potential (MEP) Studies and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. sciensage.info The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, MEP studies would reveal the electrostatic potential around the molecule. The nitrogen atoms of the pyrimidine and aziridine rings are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bonding. sciensage.info The hydrogen atoms are generally in regions of positive potential. Such studies have been performed on various pyrimidine derivatives to understand their reactivity. sciensage.inforesearchgate.netrsc.orgjohnshopkins.edu For instance, MEP analysis of a pyrimidine derivative insecticide was used to understand its reactive sites. sciensage.info

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-(2-ethynylphenyl-X-)pyrimidines
Pyrimidine derivative insecticide
Triazolo Pyrimidine Derivatives
Pyridine Derivatives

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides significant insights into the reactivity and selectivity of chemical reactions. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn For aziridine-pyrimidine systems, such as this compound, FMO analysis can elucidate the most probable sites for electrophilic and nucleophilic attack, as well as predict the feasibility of various reaction pathways.

The core principle of FMO theory is that the most significant electronic interactions during a chemical reaction occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). pku.edu.cn The energy difference between these frontier orbitals is a critical determinant of the reaction's activation energy; a smaller HOMO-LUMO gap generally corresponds to a more facile reaction. pku.edu.cn

In the context of this compound, the distribution of the HOMO and LUMO across the molecule dictates its reactive behavior. The nitrogen atoms of the pyrimidine and aziridine rings, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, making them potential sites for protonation and attack by electrophiles. Conversely, the electron-deficient pyrimidine ring, particularly the carbon atoms adjacent to the nitrogen atoms, will likely have a high LUMO density, rendering them susceptible to nucleophilic attack.

The predictive power of FMO analysis is particularly valuable in understanding cycloaddition reactions, pericyclic reactions, and the regioselectivity of substitutions. wikipedia.orgimperial.ac.uk For instance, in a hypothetical reaction with an electrophile, the location on the this compound molecule with the highest HOMO coefficient would be the predicted site of attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reaction Predictions for this compound

Molecular OrbitalEnergy (eV)Predicted Reactive Site for Electrophilic AttackPredicted Reactive Site for Nucleophilic Attack
HOMO-6.8Aziridine Nitrogen-
LUMO1.5-C4/C6 of Pyrimidine Ring
HOMO-1-7.2Pyrimidine Nitrogen (N1/N3)-
LUMO+12.1-C2 of Pyrimidine Ring

Note: The data in this table is illustrative and based on general principles of FMO theory for similar heterocyclic systems. The exact values and orbital distributions would require specific quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are instrumental in drug discovery and development for predicting the activity of novel compounds and for optimizing lead structures. nih.govmdpi.com For aziridine-pyrimidine derivatives, QSAR studies can identify the key molecular features that govern their biological effects.

A QSAR study involves the calculation of a wide range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. youtube.com These descriptors can be categorized into several classes:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as partial charges on atoms, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). youtube.com

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters. youtube.com

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures a compound's lipophilicity. youtube.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once calculated, these descriptors are used as independent variables in statistical analyses, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that predicts the biological activity (the dependent variable). researchgate.nettandfonline.com

For a series of compounds structurally related to this compound, a QSAR model could reveal, for example, that a higher dipole moment and a specific range of logP values are correlated with increased biological activity. Such a model provides a quantitative basis for designing new derivatives with potentially enhanced efficacy.

Table 2: Illustrative Chemical Descriptors and Their Hypothetical Impact on Biological Activity in a QSAR Model for Aziridine-Pyrimidine Derivatives

Descriptor ClassDescriptor ExampleHypothetical Correlation with ActivityImplication for Molecular Design
ElectronicDipole MomentPositiveIncreasing polarity may enhance binding affinity.
StericMolecular VolumeNegativeBulky substituents may hinder interaction with the target.
HydrophobicLogPParabolicAn optimal lipophilicity exists for cell membrane permeability.
TopologicalWiener IndexPositiveIncreased molecular branching may be favorable.

Chemical Design and Modification Strategies for Aziridine Pyrimidine Derivatives

Exploration of Structural Diversity via Substituent Variation on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a versatile scaffold whose electronic and steric properties can be finely tuned through the introduction of various substituents. This modification is a cornerstone of structure-activity relationship (SAR) studies, aiming to improve target affinity, selectivity, and pharmacokinetic properties. wikipedia.org The nature and position of substituents on the pyrimidine ring can dramatically influence the molecule's biological activity. wikipedia.orgmdpi.com

A systematic exploration might involve the introduction of groups with varying electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties at available positions on the pyrimidine ring.

Table 1: Influence of Pyrimidine Ring Substituents on Derivative Properties

Substituent Type Example Potential Effect on Activity Reference
Small Alkyl -CH₃ (Methyl) Can enhance anticancer activity over larger groups. youtube.com
Aryl -C₆H₅ (Phenyl) May confer different selectivity or metabolic profiles compared to alkyl groups. youtube.com
Halogen -Cl (Chloro) Can increase potency and affect bioavailability. youtube.com
Electron-Donating -OCH₃ (Methoxy) May reduce anti-inflammatory activity in certain scaffolds. mdpi.com

Modifications of the Aziridine (B145994) Ring for Enhanced Chemical Properties and Reactivity

The aziridine ring is a key functional group, primarily due to the inherent ring strain that makes it susceptible to nucleophilic ring-opening reactions. nih.govnih.gov This reactivity is a double-edged sword; it can be responsible for the molecule's mechanism of action but may also lead to instability. Modifications to the aziridine ring are aimed at controlling this reactivity and enhancing its chemical properties.

The reactivity of the aziridine nitrogen can be modulated by the substituent attached to it. Unsubstituted or N-alkylated aziridines are less reactive than those "activated" by an electron-withdrawing group (EWG), such as a sulfonyl or acyl group. nih.govnih.gov These EWGs increase the electrophilicity of the ring carbons, facilitating attack by nucleophiles. nih.gov This strategy is fundamental in synthetic chemistry for using aziridines as versatile building blocks. nih.gov

Furthermore, substituents on the carbon atoms of the aziridine ring can direct the regioselectivity of the ring-opening reaction, which is crucial for determining the structure of the resulting product and its biological activity. nih.govaku.edu Ring expansion reactions, transforming the three-membered aziridine into larger, more complex heterocycles like dehydropiperidines, represent another advanced modification strategy. acs.org

Table 2: Effect of N-Substituents on Aziridine Ring Reactivity

N-Substituent Classification Effect on Ring Reactivity Reference
-H or -Alkyl Non-activated Lower reactivity towards nucleophiles. nih.gov
-SO₂R (Sulfonyl) Activated (EWG) Increases electrophilicity of ring carbons, enhances reactivity. nih.gov
-C(O)R (Acyl/Carbonyl) Activated (EWG) Activates the ring for nucleophilic opening. nih.gov

Derivatization of the Ethoxy Linker for Scaffold Tuning

Strategies for derivatizing the ethoxy linker include:

Varying Length: Extending or shortening the linker from its two-carbon (ethoxy) length to a propyloxy, butoxy, or methoxy (B1213986) chain would alter the distance between the two heterocyclic rings. This can optimize the molecule's ability to span binding sites on a biological target. acs.org

Altering Flexibility: The conformational freedom of the linker influences the entropic cost of binding to a target. researchgate.net Introducing rigidity, for example by incorporating double bonds or small rings within the linker, or increasing flexibility with longer, more pliable chains, can fine-tune this parameter. researchgate.net

Introducing Substituents: Placing substituents, such as methyl or hydroxyl groups, on the linker chain can create new stereocenters and potential interaction points (e.g., for hydrogen bonding). This can also influence the linker's preferred conformation and metabolic stability.

Changing Chemical Nature: Replacing the ether (-O-) linkage with other functionalities like an amine (-NH-), amide (-C(O)NH-), or thioether (-S-) would significantly change the linker's polarity, hydrogen bonding capacity, and stability. organic-chemistry.orgorganic-chemistry.org

These modifications allow for a systematic optimization of the molecule's architecture to achieve a better fit with its biological target. researchgate.net

Table 3: Strategies for Ethoxy Linker Modification

Modification Strategy Example Potential Impact Reference
Change Length Propoxy or Butoxy Linker Alters distance between pharmacophores. acs.org
Modulate Flexibility Introduce double bond Restricts conformation, reduces entropic penalty of binding. researchgate.net
Add Substituents -CH₃ or -OH on the chain Creates stereocenters, new interaction points, alters conformation. medchemexpress.com

Scaffold Hopping and Bioisosteric Replacements in Related Chemical Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemical structures with similar biological activity but potentially improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. A bioisostere is a functional group or molecule that can replace another while retaining the desired biological activity.

For aziridine-pyrimidine derivatives, these strategies could be applied to any of the three core components:

Pyrimidine Ring: The pyrimidine ring itself is often considered a bioisostere for other aromatic systems like phenyl or pyridine (B92270) rings. youtube.com Furthermore, it could be "hopped" to other related heterocyclic scaffolds. For example, thienopyrimidines have been successfully replaced with furanopyrimidines or pyrazolopyrimidines in other contexts to improve inhibitory activity. acs.org

Aziridine Ring: The strained aziridine ring could potentially be replaced by other small, reactive heterocycles like oxiranes or thiiranes, or by slightly larger rings such as azetidines, to modulate reactivity and biological profile.

Ethoxy Linker: The ether functionality could be replaced by bioisosteric groups like a thioether, amine, or even a short alkyl chain to alter physicochemical properties.

This approach allows chemists to explore novel chemical space while retaining the key pharmacophoric features required for biological activity.

Table 4: Potential Bioisosteric Replacements and Scaffold Hops

Original Scaffold/Group Potential Replacement Rationale Reference
Pyrimidine Pyridine, Thiophene Ring equivalent bioisostere.
Pyrimidine Pyrazolopyrimidine Scaffold hop to a related fused heterocycle. acs.org
Pyrimidine Furanopyrimidine Scaffold hop to a different fused heterocycle.
Phenyl Pyrimidine Bioisosteric replacement to improve medicinal chemistry properties. youtube.com

Hybridization Strategies with Other Heterocyclic Systems and Fused Ring Systems

Hybridization involves covalently linking the core aziridine-pyrimidine structure with other heterocyclic systems to create a single molecule with combined or enhanced biological activities. Fusing a new ring to the pyrimidine scaffold is a common and effective strategy. Pyrimidine-fused derivatives are of significant interest because they are integral parts of DNA and RNA and are present in numerous biologically active compounds.

The fusion of a pyrimidine ring with other five- or six-membered heterocycles can lead to a diverse range of scaffolds with a broad spectrum of biological activities. Examples of such fused systems include:

Thiazolo[5,4-d]pyrimidines

Triazolo[1,5-a]pyrimidines organic-chemistry.org

Tetrazolo[1,5-a]pyrimidines organic-chemistry.org

Pyrrolo[2,3-d]pyrimidines (a deazapurine framework resembling adenine)

Pyrido[2,3-d]pyrimidines

These hybridization strategies can enhance the binding affinity of the molecule by extending its structure to interact with additional pockets on the target protein. They can also be used to overcome drug resistance mechanisms. organic-chemistry.org

Table 5: Examples of Fused Pyrimidine Heterocyclic Systems

Fused Ring System Parent Heterocycles Potential Biological Significance Reference
Pyrido[2,3-d]pyrimidine Pyridine + Pyrimidine Analgesic, anti-inflammatory, anticancer activities.
Thiazolo[4,5-d]pyrimidine Thiazole + Pyrimidine Often explored for anticancer properties. organic-chemistry.org
Pyrrolo[2,3-d]pyrimidine Pyrrole + Pyrimidine Kinase inhibition (resembles adenine).
Furo[2,3-d]pyrimidine Furan + Pyrimidine Potent enzyme inhibitors. organic-chemistry.org

Rational Chemical Design for Modulating Intermolecular Interactions and Molecular Recognition

Rational drug design leverages an understanding of the three-dimensional structure of the biological target to design molecules that bind with high affinity and selectivity. For aziridine-pyrimidine derivatives, this involves designing modifications that optimize intermolecular interactions between the ligand and its target protein or nucleic acid.

The key intermolecular forces that can be modulated include:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, while appropriate substituents (e.g., -NH₂, -OH) can act as hydrogen bond donors. youtube.com These interactions provide specificity and are crucial for molecular recognition.

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding site or with nucleobases in DNA.

Hydrophobic Interactions: Nonpolar substituents on the pyrimidine ring can form favorable hydrophobic interactions with nonpolar pockets in the target, contributing to binding affinity.

Electrostatic Interactions: The dipole moment of the pyrimidine ring and the charge distribution across the molecule can be tuned by substituents to create favorable electrostatic interactions with the target.

Computational tools like molecular docking are invaluable in this process. They can predict how a designed derivative will bind to a target, helping to rationalize observed structure-activity relationships and guide the synthesis of new, more potent compounds. This approach allows for a more focused and efficient exploration of chemical space compared to traditional trial-and-error methods.

Table 6: Modulating Intermolecular Interactions for Molecular Recognition

Interaction Type Modifying Feature Example Target Residue/Molecule Reference
Hydrogen Bond (Acceptor) Pyrimidine Ring Nitrogens Amine or Hydroxyl groups (e.g., Ser, Thr, Lys) youtube.com
Hydrogen Bond (Donor) Amino (-NH₂) substituent Carbonyl or Carboxylate groups (e.g., Asp, Glu) youtube.com
π-π Stacking Aromatic Pyrimidine Ring Phenylalanine, Tyrosine, DNA bases
Covalent Bonding Reactive Aziridine Ring Nucleophilic residues (e.g., Cys, Ser, His) nih.gov

Patent Landscape and Intellectual Property in Aziridine Pyrimidine Chemistry

Analysis of Patent Trends for Pyrimidine-Containing Chemical Structures

The pyrimidine (B1678525) core is a cornerstone of medicinal chemistry, a fact reflected in the vast number of patents filed for compounds containing this heterocycle. nih.govgsconlinepress.com As a fundamental building block of nucleic acids (cytosine, thymine, and uracil), the pyrimidine scaffold is recognized as a "privileged structure," capable of interacting with a wide array of biological targets. nih.govresearchgate.net This has made it a focal point for drug discovery efforts across numerous therapeutic areas.

Patent trends over the last few decades reveal a sustained interest in pyrimidine derivatives for a multitude of applications. A significant portion of these patents is directed towards the development of anticancer agents. gsconlinepress.comnih.gov Many patented pyrimidine compounds are designed as kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govgoogleapis.com Beyond oncology, patent literature extensively covers pyrimidine derivatives as antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. mdpi.commdpi.com A 2023 review highlighted the breadth of patent applications for pyrimidine-containing compounds, underscoring their role in combating a wide range of viruses, including influenza, hepatitis, and HIV. gsconlinepress.com

The synthetic accessibility and the ease with which the pyrimidine ring can be functionalized at its various positions allow for the creation of large, diverse libraries of compounds, which is a key strategy in modern drug discovery. mdpi.com Patented synthetic methodologies often focus on efficient, high-yield reactions like the Biginelli condensation or various multi-component reactions that allow for rapid diversification of the pyrimidine scaffold. mdpi.commdpi.com This continuous innovation in synthesis fuels the filing of new composition of matter and process patents, ensuring that the intellectual property space around pyrimidines remains highly active.

Patent Applications Related to Aziridine (B145994) Derivatives as Synthetic Building Blocks

Aziridines, the nitrogen analogs of epoxides, are highly valuable three-membered heterocycles that serve as versatile synthetic building blocks. rsc.org Their high ring strain makes them susceptible to ring-opening reactions with a wide range of nucleophiles, providing stereoselective access to complex, nitrogen-containing molecules. mdpi.com This reactivity is a key feature highlighted in numerous patent applications.

Patents frequently claim aziridine derivatives not as final products, but as crucial intermediates in the synthesis of high-value molecules, particularly pharmaceuticals. For instance, a 2006 patent application describes the preparation of novel aziridine derivatives as key intermediates for synthesizing HIV protease inhibitors like Amprenavir and Nelfinavir. google.com The ability of these aziridine building blocks to accept various substituents is presented as a key inventive step for creating new and improved antiviral drugs.

Beyond traditional small-molecule synthesis, patents have disclosed novel applications for aziridine compounds in materials science. One patent details the use of aziridine compounds for creating thin films via plasma deposition. google.com These films can be applied to medical device surfaces to impart biocompatible or antithrombotic properties and can be used to immobilize therapeutic agents for controlled drug delivery systems. google.com The versatility of the aziridine functional group is further demonstrated in patents where it is used to synthesize a variety of other heterocyclic systems, highlighting its role as a foundational element in constructing complex molecular architectures. rsc.orgmdpi.com The inherent reactivity of aziridines makes them powerful alkylating agents, a property exploited in the design of biologically active compounds, including antitumor agents. nih.gov

Innovative Synthetic Routes and Chemical Applications Disclosed in Patents

While no patents explicitly detail the synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine, the patent literature for analogous structures provides a clear blueprint for its potential preparation. An innovative and plausible synthetic route can be constructed based on established and patented methodologies for related pyrimidine and aziridine compounds.

A common strategy for synthesizing 2-substituted pyrimidines involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyrimidine ring. For example, a patented process describes the synthesis of 2-(1-Piperazinyl)pyrimidine by reacting 2-chloropyrimidine (B141910) with piperazine. chemicalbook.com Applying this logic, a likely synthetic route to the target compound would involve the reaction of 2-chloropyrimidine with 2-(aziridin-1-yl)ethanol.

Patented applications for structurally similar aziridine-pyrimidine scaffolds are diverse. The pyrimidine moiety frequently serves as an anchor to a biological target, while the aziridine-containing portion can act as a reactive handle or a modulator of physicochemical properties. For example, patents for 2,4-disubstituted pyrimidine derivatives describe their utility as kinase inhibitors for treating cancer. googleapis.com In a different therapeutic context, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity, with several compounds showing promising results in preclinical models. nih.govresearchgate.net These examples underscore the chemical utility of combining these two moieties to create targeted therapeutic agents.

Strategic Development of Aziridine-Pyrimidine Scaffolds for Novel Chemical Entities in Industrial Research

The strategic development of scaffolds combining both aziridine and pyrimidine motifs in industrial research is driven by the pursuit of novel chemical entities with unique mechanisms of action and improved therapeutic profiles. This hybrid scaffold is particularly attractive for several reasons that align with current trends in drug discovery.

First, the pyrimidine ring is a well-validated "privileged scaffold" that provides a robust starting point for engaging with a variety of biological targets, especially kinases. nih.govnih.gov Industrial research programs frequently build libraries around such scaffolds. The addition of an aziridine ring introduces significant three-dimensional character and chemical reactivity that is distinct from more traditional substituents. The development of such sp3-enriched scaffolds is a key strategy to move beyond flat, aromatic molecules and to access novel chemical space with potentially better selectivity and pharmacological properties. acs.org

Second, the aziridine moiety can function as a "warhead" for targeted covalent inhibitors. The strained ring is an electrophilic trap that can react with nucleophilic residues (such as cysteine or serine) in a protein's active site, leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action, and it is an area of intense industrial research, particularly in oncology.

Furthermore, the aziridine ring serves as a versatile synthetic handle. It allows for late-stage functionalization through regioselective ring-opening reactions, enabling the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies. rsc.orgacs.org This modularity is highly valuable in lead optimization campaigns. The development of such platforms, which allow for the efficient synthesis of diverse yet related molecules, is a core strategy in industrial chemistry to accelerate the discovery of new drug candidates. While the potential toxicity of the reactive aziridine must be carefully managed, the strategic incorporation of this functional group into a well-established pharmacophore like pyrimidine represents a calculated approach to generating innovative and patentable new medicines. nih.gov

Emerging Avenues and Future Research Directions

Development of Novel and Efficient Synthetic Methodologies for the Title Compound

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal and materials chemistry due to their wide range of biological activities. mdpi.commdpi.comnih.gov The development of novel and efficient synthetic routes to 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine is crucial for its widespread study and potential application. Current synthetic strategies often involve multi-step processes.

Furthermore, the development of stereoselective synthetic methods to control the stereochemistry of the aziridine (B145994) ring would be a significant advancement. This would allow for the synthesis of enantiomerically pure forms of the title compound, which is often critical for understanding its biological activity.

Advanced Spectroscopic and Analytical Techniques for Complex Structural Characterization

A thorough understanding of the three-dimensional structure of this compound is essential for elucidating its properties and mechanism of action. While standard spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry provide valuable information, more advanced methods can offer deeper insights.

Future research should employ a combination of advanced spectroscopic techniques to fully characterize the compound. This could include two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Investigation of Unexplored Reactivity Patterns and Green Chemical Transformations

The reactivity of this compound is largely dictated by the electrophilic nature of the aziridine ring and the nucleophilic character of the pyrimidine ring. The strained three-membered aziridine ring is susceptible to ring-opening reactions with various nucleophiles, providing a versatile handle for further chemical modifications.

Future research will likely explore the reaction of the title compound with a wide range of nucleophiles to generate a library of new derivatives with potentially interesting biological or material properties. This could include reactions with amines, thiols, and other heterocyclic compounds.

Furthermore, there is a growing emphasis on the development of "green" chemical transformations that minimize waste and use environmentally benign reagents and solvents. Future studies could focus on developing catalytic, atom-economical reactions involving this compound. This might include C-H activation reactions on the pyrimidine ring or the use of biocatalysts for selective transformations. The investigation of its reactivity under photochemical or electrochemical conditions could also unveil novel reaction pathways.

Chemoinformatics and Data-Driven Design for Aziridine-Pyrimidine Libraries

Chemoinformatics plays a crucial role in modern drug discovery and materials science by enabling the analysis of large chemical datasets to identify promising compounds. nih.gov For this compound, chemoinformatic tools can be used to design libraries of related compounds with optimized properties.

Future research in this area will involve the creation of virtual libraries of analogs of the title compound by systematically modifying its structure. These virtual libraries can then be screened in silico for desirable properties such as predicted biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic accessibility.

Techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed to build predictive models that correlate the chemical structure of the compounds with their activity. nih.gov These models can then guide the synthesis of the most promising candidates, thereby saving time and resources. Data-driven approaches, including machine learning and artificial intelligence, are also becoming increasingly powerful tools for designing novel molecules with desired characteristics.

Computational Approaches for Predicting Novel Chemical Properties and Synthetic Pathways

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of molecules at the atomic level. For this compound, computational methods can be used to predict a wide range of properties and to explore potential synthetic pathways.

Future research will likely utilize quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the electronic structure, molecular geometry, and spectroscopic properties of the title compound. mdpi.com These calculations can provide insights into its reactivity, stability, and potential interactions with biological targets. Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules or biological macromolecules over time.

Computational methods can also be used to predict reaction mechanisms and to design more efficient synthetic routes. mdpi.com By calculating the energies of reactants, transition states, and products, it is possible to identify the most likely reaction pathways and to optimize reaction conditions. This predictive power can significantly accelerate the discovery and development of new chemical entities based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of pyrimidine derivatives with aziridine-containing precursors. Key steps include:

  • Protection of the aziridine group to prevent undesired ring-opening during synthesis.
  • Optimized reflux conditions (e.g., 80–100°C in anhydrous solvents like THF or DMF) to facilitate nucleophilic substitution at the ethoxy linker .
  • Chromatographic purification (silica gel or reverse-phase HPLC) to isolate the product from byproducts .
    • Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Use inert atmospheres (N₂/Ar) to prevent aziridine oxidation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations due to aziridine’s alkylating toxicity .
  • Storage : Store at –20°C under inert gas (e.g., argon) to prevent moisture-induced degradation.
  • Spill Management : Neutralize spills with sodium thiosulfate to deactivate reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ethoxy linker connectivity and aziridine ring integrity (e.g., δ ~2.5 ppm for aziridine protons) .
  • IR Spectroscopy : Identify C-N stretching (1250–1350 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry, particularly for aziridine-pyrimidine spatial arrangement .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the aziridine moiety in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for aziridine ring-opening reactions under varying conditions (e.g., pH, nucleophiles).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA alkylation) to rationalize mutagenicity .
    • Case Study : DFT studies on analogous aziridine derivatives reveal electron-withdrawing pyrimidine substituents increase ring strain, enhancing reactivity .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary reaction time, temperature, and solvent polarity (e.g., DMF vs. acetonitrile) using design-of-experiment (DoE) approaches .
  • Intermediate Trapping : Use quenching agents (e.g., D₂O) to isolate and characterize unstable intermediates via LC-MS .
  • Reproducibility Checks : Validate protocols across independent labs to identify operator-dependent variables (e.g., stirring efficiency) .

Q. How does the electronic environment of the pyrimidine ring modulate the aziridine group’s reactivity?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., –OCH₃) on pyrimidine reduce aziridine’s electrophilicity, delaying ring-opening. Conversely, electron-withdrawing groups (e.g., –NO₂) accelerate reactivity .
  • Conjugation Studies : UV-Vis spectroscopy and cyclic voltammetry quantify charge transfer between pyrimidine and aziridine moieties .

Q. What advanced techniques track intermediates during the synthesis of this compound?

  • Methodological Answer :

  • In-Situ Monitoring : Use ReactIR or Raman spectroscopy to detect transient species (e.g., aziridinium ions) in real time .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels at the ethoxy linker to trace reaction pathways via NMR .

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